Bienvenue dans la boutique en ligne BenchChem!

(RS)-CPP

NMDA receptor pharmacology Chiral pharmacology Receptor subtype selectivity

Select (RS)-CPP for reversible, competitive NMDA receptor blockade with complete washout—unlike irreversible MK-801. This racemate (~50% less active S-enantiomer) requires ~2× higher concentration vs. pure (R)-CPP, making it cost-effective for preliminary screening and large-scale in vivo studies where enantiomeric purity is non-critical. Established PK: 18:1 plasma-to-brain ratio, 8.8 min plasma t½ in rodents. Working range: 2–50 μM in neocortical slices. Validated ion-pair LC-MS/MS quantification method available for plasma and brain tissue. Research use only.

Molecular Formula C8H17N2O5P
Molecular Weight 252.20 g/mol
CAS No. 100828-16-8
Cat. No. B011806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-CPP
CAS100828-16-8
Synonyms3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid
3-2-CPP
4-(3-phosphonopropyl)-2-piperazinecarboxylic acid
Molecular FormulaC8H17N2O5P
Molecular Weight252.20 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)O)CCCP(=O)(O)O
InChIInChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
InChIKeyCUVGUPIVTLGRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(RS)-CPP (CAS 100828-16-8) Procurement Guide: Competitive NMDA Antagonist Specification and Research Utility


(RS)-CPP (3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid) is a racemic competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor glutamate recognition site [1]. As a piperazine-derived phosphonic acid analog, it exhibits reversible, competitive inhibition of NMDA receptor-mediated responses without the use-dependent channel block characteristic of non-competitive antagonists [2]. (RS)-CPP is the racemic mixture of the active (R)-CPP enantiomer and the substantially less active (S)-CPP enantiomer, representing the prototypical research tool for competitive NMDA receptor blockade prior to enantiomerically pure alternatives [3].

Why (RS)-CPP Cannot Be Casually Substituted with Other NMDA Antagonists: A Procurement Decision Framework


NMDA receptor antagonists constitute a heterogeneous class with three fundamentally distinct modes of action—competitive (glutamate recognition site), non-competitive/channel-blocking (phencyclidine/MK-801 site), and allosteric (glycine site, NR2B-selective)—each producing markedly different functional consequences [1]. Within the competitive antagonist subclass, compounds diverge significantly in subunit selectivity (50-fold variation in NR2A vs NR2D affinity for (R)-CPP), central nervous system penetration (plasma-to-brain ratio ~18:1), and reversibility kinetics [2]. Furthermore, the racemic (RS)-CPP contains approximately 50% of the substantially less active (S)-enantiomer, distinguishing it from the pure (R)-enantiomer which exhibits 5- to 10-fold higher potency at NMDA receptor subtypes . These pharmacological, pharmacokinetic, and stereochemical differences preclude direct substitution without altering experimental outcomes.

(RS)-CPP Quantitative Differentiation Evidence: Comparator-Based Selection Criteria


(RS)-CPP vs. (R)-CPP: Enantiomeric Potency Differential at NMDA Receptor Subtypes

(RS)-CPP is the racemic mixture containing equimolar amounts of the active (R)-enantiomer and the substantially less active (S)-enantiomer. The pure (R)-enantiomer demonstrates 5- to 50-fold higher affinity across NMDA receptor subtypes, with Ki values of 0.041 μM at GluN2A, 0.27 μM at GluN2B, 0.63 μM at GluN2C, and 1.99 μM at GluN2D-containing recombinant receptors . In functional antagonism of NMDA-induced responses, the (R)-enantiomer is approximately 8- to 10-fold more potent than the (S)-enantiomer, making (RS)-CPP approximately 2-fold less potent than pure (R)-CPP on a weight basis due to the 50% inactive isomer content [1].

NMDA receptor pharmacology Chiral pharmacology Receptor subtype selectivity

(RS)-CPP vs. MK-801: Reversible Competitive Antagonism versus Irreversible-Like Channel Block

In rat neocortical slice preparations exposed to Mg2+-free medium, (RS)-CPP and its enantiomers produced reversible inhibition of spontaneous activity, whereas MK-801 (ED50 = 33 nM) produced inhibition with incomplete and slow reversibility [1]. The competitive antagonists including D-CPP, L-CPP, D-CPP-ene, and L-CPP-ene all exhibited complete washout of effects, while MK-801 inhibition persisted after removal from the medium [1]. In isolated immature rat spinal cord preparations, CPP (50 μM) and AP5 (400 μM) produced dose-ratios against NMDA of 34.1 ± 1.9 and 103 ± 14.9 respectively, with no significant antagonism of non-amino acid agonists [2]. MK-801 (1-10 μM) produced dose-ratios >100 but potentiated responses to 5-hydroxytryptamine and noradrenaline (dose-ratios of 0.22 and 0.20), indicating lower pharmacological selectivity [2].

Receptor pharmacology Electrophysiology Mechanism of action

(RS)-CPP vs. AP5: Potency Advantage in Functional NMDA Antagonism

In isolated immature rat spinal cord preparations measuring antagonism of NMDA-induced motoneurone depolarizations, CPP at 50 μM produced a mean dose-ratio of 34.1 ± 1.9 S.E.M. (14 preparations), whereas AP5 at 400 μM—an 8-fold higher concentration—produced a dose-ratio of 103 ± 14.9 S.E.M. (8 preparations) [1]. The calculated relative potency indicates that CPP is approximately 23-fold more potent than AP5 in this functional assay system. Both compounds maintained selectivity against non-NMDA agonists (carbachol, 5-hydroxytryptamine, noradrenaline, substance P) when NMDA antagonism dose-ratios reached at least 40 [1].

NMDA antagonism Spinal cord electrophysiology Comparative potency

(RS)-CPP vs. 2-APH and 2-APV: In Vivo Anticonvulsant Potency in NMDLA-Induced Seizure Model

In behavioral studies comparing competitive NMDA antagonists, (RS)-CPP blocked NMDLA-induced seizures with an ED50 of 4.5 mg/kg following intraperitoneal administration [1]. This represented a 22-fold higher potency than 2-DL-amino-7-phosphonoheptanoic acid (2-APH) and a 560-fold higher potency than 2-DL-amino-5-phosphonovaleric acid (2-APV), the latter being the prototypical competitive NMDA antagonist [1]. The rank order of potency in this in vivo seizure model was CPP > 2-APH > 2-APV.

Anticonvulsant activity In vivo pharmacology Seizure models

(RS)-CPP vs. CPPene: Therapeutic Index in Genetically Epilepsy-Prone Rats

In genetically epilepsy-prone rats, multiple competitive NMDA antagonists were evaluated for anticonvulsant activity against audiogenic seizures following intraperitoneal and oral administration. (±)-CPP and CPPene showed the best therapeutic index among all NMDA receptor antagonists studied [1]. Following oral treatment, CPPene exhibited a duration of action of approximately 8 hours, while (±)-CPP demonstrated comparable therapeutic index but with distinct pharmacokinetic properties [1]. The ED50 values against clonus ranged from 11.6 to 384 μmol/kg across compounds tested, with CPPene and CGP 37849 derivatives being the most potent when administered intraperitoneally and orally [1].

Anticonvulsant Therapeutic index Epilepsy models

(RS)-CPP Brain Penetration: Quantitative Pharmacokinetic Data for In Vivo Study Design

A validated LC-MS/MS method was developed to quantify (RS)-CPP in mouse plasma and brain tissue following systematic administration [1]. The elimination half-life (t1/2) was 8.8 minutes in plasma and 14.3 minutes in brain tissue [1]. The plasma-to-brain concentration ratio was approximately 18:1, indicating limited but measurable brain penetration [1]. This relatively short plasma half-life necessitates careful consideration of dosing frequency and timing in in vivo experimental protocols. The ion-pair UPLC-MS/MS method with mixed-mode anion exchange solid phase extraction provides a reproducible analytical approach for verifying target engagement and exposure in pharmacological studies [1].

Pharmacokinetics Blood-brain barrier In vivo dosing

(RS)-CPP Application Scenarios: Evidence-Based Procurement Guidance


Electrophysiological Studies Requiring Reversible, Time-Controlled NMDA Receptor Blockade

Based on the reversible competitive antagonism profile established in neocortical slice preparations, (RS)-CPP is the appropriate tool compound for electrophysiological experiments requiring complete washout of NMDA receptor blockade between experimental conditions [1]. Unlike MK-801 which exhibits incomplete and slow reversibility, (RS)-CPP permits sequential recordings with and without NMDA receptor antagonism within the same preparation. Typical working concentrations range from 2-50 μM depending on the tissue preparation and desired level of blockade [2]. Researchers should account for the racemic nature of the compound when calculating effective concentrations: the (R)-enantiomer is the primary active species, and (RS)-CPP requires approximately 2-fold higher nominal concentration compared to pure (R)-CPP to achieve equivalent NMDA receptor blockade .

In Vivo NMDA Receptor Pharmacology with Cost-Effective Racemic Compound

(RS)-CPP is suitable for in vivo rodent studies examining NMDA receptor contributions to behavior, cognition, or seizure activity where the 18:1 plasma-to-brain concentration ratio and 8.8-minute plasma half-life have been established [1]. The compound's 22- to 560-fold potency advantage over legacy competitive antagonists (2-APH, 2-APV) makes it a practical choice for in vivo work [2]. For studies requiring pure active enantiomer—such as those examining NMDA receptor subunit-selective effects where (R)-CPP demonstrates 5- to 50-fold subunit selectivity differences—the separate isomer should be procured instead . The racemate may be preferred for preliminary screening or large-scale studies where enantiomeric purity is not critical to interpretation.

Anticonvulsant and Neuroprotection Research Using Competitive NMDA Antagonism

In genetically epilepsy-prone rat models, (RS)-CPP demonstrates a favorable therapeutic index among competitive NMDA antagonists, supporting its use in anticonvulsant efficacy studies [1]. The compound has also been employed in organophosphate poisoning models, where it attenuated dichlorvos-induced convulsions at 10 mg/kg i.p., and in spreading depression research, where 2-10 μM concentrations blocked 4-aminopyridine-induced spreading depression episodes in hippocampal slices [2]. For studies directly comparing competitive versus non-competitive mechanisms, (RS)-CPP provides the reversible, glutamate-site competitive pharmacology that distinguishes it from channel blockers like MK-801 .

Analytical Method Development and Pharmacokinetic Studies

The validated ion-pair LC-MS/MS method for (RS)-CPP quantification in plasma and brain tissue has been published with full experimental details, including MRM transitions (m/z 252.958 → 207.100) and extraction protocols [1]. This method provides a reference for laboratories establishing in-house CPP quantification. The defined pharmacokinetic parameters (t1/2 plasma = 8.8 min, t1/2 brain = 14.3 min, plasma:brain ratio ≈ 18:1) enable researchers to design dosing schedules that maintain target brain concentrations during behavioral or electrophysiological recordings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (RS)-CPP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.